molecular formula C15H10N8 B12831105 4-(1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-2,2'-bipyrimidine

4-(1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-2,2'-bipyrimidine

Cat. No.: B12831105
M. Wt: 302.29 g/mol
InChI Key: QOKMCQQEDXPJIE-UHFFFAOYSA-N
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Description

4-(1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-2,2’-bipyrimidine is a heterocyclic compound that features a unique combination of pyridine, triazole, and bipyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-2,2’-bipyrimidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Coupling with Pyridine and Bipyrimidine: The triazole intermediate is then coupled with pyridine and bipyrimidine derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection, solvent optimization, and reaction condition refinement to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-2,2’-bipyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or bipyrimidine rings, facilitated by reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in alkylated or acylated derivatives.

Scientific Research Applications

4-(1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-2,2’-bipyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-(1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-2,2’-bipyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine: Known for its biological activities, including kinase inhibition.

    Pyridine-3,5-dicarboxamide: Used in the synthesis of pincer-type ligands with applications in catalysis and molecular recognition.

    2-(Pyridin-2-yl)-1,2,3-triazole: Studied for its antimicrobial and antiviral properties.

Uniqueness

4-(1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-2,2’-bipyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity. This structural complexity allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H10N8

Molecular Weight

302.29 g/mol

IUPAC Name

4-(1-pyridin-3-yltriazol-4-yl)-2-pyrimidin-2-ylpyrimidine

InChI

InChI=1S/C15H10N8/c1-3-11(9-16-5-1)23-10-13(21-22-23)12-4-8-19-15(20-12)14-17-6-2-7-18-14/h1-10H

InChI Key

QOKMCQQEDXPJIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)C3=NC(=NC=C3)C4=NC=CC=N4

Origin of Product

United States

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